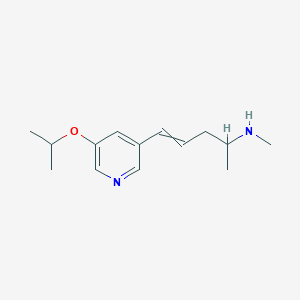
N-methyl-5-(5-propan-2-yloxypyridin-3-yl)pent-4-en-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rjr 1734, also known as TC 01734 or TC 1734acd3480, is a compound with significant scientific interest. It is an orally active, selective, and potent partial agonist of the alpha4beta2 nicotinic acetylcholine receptor. This compound has been studied for its antidepressant, neuroprotective, and cognitive-enhancing effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rjr 1734 involves several steps, starting from commercially available starting materials. The synthetic route typically includes the formation of the core structure followed by functional group modifications to achieve the desired activity. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity .
Industrial Production Methods
Industrial production of Rjr 1734 follows similar synthetic routes but on a larger scale. The process involves scaling up the reactions, ensuring consistent quality, and adhering to regulatory standards. The use of automated systems and continuous flow reactors can enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Rjr 1734 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in the reactions of Rjr 1734 include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Rjr 1734 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic effects in treating conditions like depression, neurodegenerative diseases, and cognitive disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
Rjr 1734 exerts its effects by selectively binding to the alpha4beta2 nicotinic acetylcholine receptor. This binding leads to partial agonism, resulting in the modulation of neurotransmitter release and neuronal signaling. The compound’s neuroprotective and cognitive-enhancing effects are attributed to its ability to enhance acetylcholine release in the brain .
Comparison with Similar Compounds
Similar Compounds
Ispronicline: Another alpha4beta2 nicotinic acetylcholine receptor agonist with similar cognitive-enhancing and neuroprotective properties.
Anethole trithione: A compound with neuroprotective effects but different receptor targets.
Lobelanidine: A compound with similar receptor affinity but different pharmacological profiles.
Uniqueness
Rjr 1734 is unique due to its high selectivity and potency as a partial agonist of the alpha4beta2 nicotinic acetylcholine receptor. Its combination of antidepressant, neuroprotective, and cognitive-enhancing effects makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C14H22N2O |
|---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
N-methyl-5-(5-propan-2-yloxypyridin-3-yl)pent-4-en-2-amine |
InChI |
InChI=1S/C14H22N2O/c1-11(2)17-14-8-13(9-16-10-14)7-5-6-12(3)15-4/h5,7-12,15H,6H2,1-4H3 |
InChI Key |
RPCVIAXDAUMJJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CN=CC(=C1)C=CCC(C)NC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














